molecular formula C22H49N2O6P B12732157 L-lysine hexadecylhydrogenphosphate CAS No. 145045-36-9

L-lysine hexadecylhydrogenphosphate

Cat. No.: B12732157
CAS No.: 145045-36-9
M. Wt: 468.6 g/mol
InChI Key: DRRWZICXJZUURV-ZSCHJXSPSA-N
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Description

L-Lysine hexadecylhydrogenphosphate is an amphiphilic compound combining the amino acid L-lysine with a hexadecyl hydrogen phosphate moiety. The structure features a hydrophilic region (phosphate group and L-lysine) and a hydrophobic hexadecyl (C16) chain, enabling surfactant-like properties. Such compounds are often utilized in pharmaceutical and cosmetic formulations for emulsification, stabilization, or drug delivery due to their biocompatibility and tailored solubility profiles .

Properties

CAS No.

145045-36-9

Molecular Formula

C22H49N2O6P

Molecular Weight

468.6 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hexadecyl dihydrogen phosphate

InChI

InChI=1S/C16H35O4P.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;7-4-2-1-3-5(8)6(9)10/h2-16H2,1H3,(H2,17,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

DRRWZICXJZUURV-ZSCHJXSPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysine hexadecylhydrogenphosphate typically involves the esterification of L-lysine with hexadecylhydrogenphosphate. This reaction can be carried out under mild conditions using a suitable catalyst. The process generally involves the following steps:

    Activation of L-lysine: L-lysine is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Esterification: The active ester intermediate is then reacted with hexadecylhydrogenphosphate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

L-lysine hexadecylhydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the hexadecyl group.

Scientific Research Applications

Nutritional Applications

a. Dietary Supplementation

L-lysine is recognized for its role in human nutrition, particularly in promoting growth and recovery from injuries. It aids in the synthesis of proteins necessary for tissue repair and immune function . The incorporation of L-lysine hexadecylhydrogenphosphate into dietary supplements could enhance the bioavailability of lysine, potentially improving its effectiveness in supporting health.

b. Bone Health

Recent studies have suggested that dietary L-lysine can prevent arterial calcification and support bone health by modulating calcium metabolism . While these findings pertain to L-lysine itself, they imply that derivatives like this compound may also contribute positively to bone health through similar mechanisms.

Material Science Applications

a. Organogelators

L-lysine-based compounds have been explored as organogelators, which are substances that can form gels in organic solvents. Research has shown that L-lysine derivatives can be synthesized to create stable organogels with applications in drug formulation and delivery systems . These gels can encapsulate active pharmaceutical ingredients, providing controlled release profiles.

b. Surface Coatings

The amphiphilic nature of this compound makes it suitable for use in surface coatings that require biocompatibility and enhanced adhesion properties. Its application in coatings for medical devices could improve biocompatibility and reduce the risk of infection .

Case Studies and Experimental Findings

Study Objective Findings
Study on Drug Delivery Systems Investigate the use of L-lysine derivatives in drug formulationsEnhanced solubility and bioavailability of hydrophobic drugs were observed when encapsulated with L-lysine-based micelles.
Clinical Trial on HSV Assess the efficacy of lysine supplementation on herpes outbreaksParticipants reported fewer outbreaks and reduced severity with daily lysine intake compared to placebo groups.
Nutritional Impact Study Evaluate dietary L-lysine's effect on arterial calcificationSignificant reduction in calcification markers was noted in subjects supplemented with L-lysine compared to control groups.

Mechanism of Action

The mechanism of action of L-lysine hexadecylhydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzymatic and Metabolic Considerations

  • L-Lysine Degradation Pathways: In Bacillus methanolicus, L-lysine is metabolized via cadaverine or 5-aminovaleric acid (5AVA) to produce glutarate and succinate . This degradation pathway could influence the stability or metabolic fate of this compound in biological systems.
  • L-Lysine Oxidase/Monooxygenase (L-LOX/MOG): This enzyme catalyzes oxidative decarboxylation of L-lysine, producing amides and keto acids . Such enzymatic activity might interact with this compound, altering its functional groups and bioactivity.

Comparative Efficacy in Formulations

  • Surfactant Performance: Potassium hexadecyl hydrogen phosphate is a proven emulsifier , while this compound’s amino acid component could reduce cytotoxicity in drug delivery systems.
  • Antimicrobial Potential: L-Lysine’s role in modulating bacterial autofluorescence suggests that its derivatives may have niche applications in antimicrobial coatings or diagnostics.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Counterion Alkyl Chain Key Applications Source
This compound L-Lysine C16 Drug delivery, cosmetics Inferred
Potassium hexadecyl hydrogen phosphate K⁺ C16 Industrial emulsifiers
Sodium hexadecyl phosphate Na⁺ C16 Hypothetical emulsifiers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-lysine hexadecylhydrogenphosphate, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling L-lysine with hexadecylhydrogenphosphate via esterification or phosphorylation reactions. Protecting groups (e.g., trifluoroacetyl or acetyl groups) may be used to prevent side reactions . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify phosphate ester bonds and alkyl chain integration .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodology : Key techniques include:

  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.
  • Dynamic light scattering (DLS) : Determine colloidal stability in aqueous solutions.
  • X-ray diffraction (XRD) : Analyze crystalline vs. amorphous phases.
  • Solubility studies : Evaluate solubility in polar vs. non-polar solvents (e.g., water, ethanol, chloroform) to infer amphiphilic behavior .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH) for 1–6 months. Monitor degradation via HPLC and pH measurements. Include lyophilization trials for long-term storage .

Advanced Research Questions

Q. What experimental approaches are used to compare the bioavailability of this compound with other lysine salts (e.g., HCl or sulfate)?

  • Methodology : Use in vivo models (e.g., rodents or livestock) with lysine-deficient diets supplemented with equimolar lysine sources. Measure plasma lysine levels via ELISA or LC-MS and track growth metrics (e.g., weight gain, feed efficiency). Relative bioavailability (RBV) can be calculated using dose-response curves, similar to studies comparing L-lysine HCl and sulfate .

Q. How can researchers resolve contradictions in data regarding this compound’s interaction with biological membranes?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers.
  • Fluorescence anisotropy : Assess membrane fluidity changes.
  • Confocal microscopy : Visualize cellular uptake using fluorescently tagged analogs.
  • Address discrepancies by standardizing membrane models (e.g., synthetic vs. natural lipid compositions) and buffer conditions (e.g., pH, ionic strength) .

Q. What protocols are recommended for studying the compound’s impact on intestinal functionality in vitro?

  • Methodology : Use Caco-2 cell monolayers to simulate intestinal epithelium. Measure transepithelial electrical resistance (TEER) to assess barrier integrity. Quantify lysine transport via radiolabeled (³H) or fluorophore-conjugated derivatives. Compare results with positive controls (e.g., L-lysine HCl) and validate with RNA-seq to identify transporters (e.g., B⁰,+ system) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in animal trials?

  • Methodology : Use a completely randomized design (CRD) with multiple replicates per treatment group. Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD or Duncan’s test) to compare means. For non-linear responses (e.g., saturation kinetics), employ polynomial regression or Michaelis-Menten models .

Q. What strategies mitigate variability in phosphate quantification assays when working with this compound?

  • Methodology :

  • Colorimetric assays : Use malachite green or ammonium molybdate methods with internal standards (e.g., KH₂PO₄) to control for matrix effects.
  • Ion chromatography : Validate with spike-recovery experiments in biological samples (e.g., serum, feces).
  • Pre-treat samples with acid hydrolysis to release bound phosphate .

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